molecular formula C33H38O9 B1247168 Orbiculin A

Orbiculin A

Cat. No.: B1247168
M. Wt: 578.6 g/mol
InChI Key: KYEKMLQQOXNBSD-HJJCBLRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orbiculin A is a dihydroagarofuran sesquiterpenoid that consists of dihydro-beta-agarofuran substituted by an acetoxy groups at positions 1 and 2 and benzoyloxy groups at positions 6 and 9 (the 1beta,2beta,6alpha,9alpha stereoisomer). Isolated from Celastrus orbiculatus, it exhibits inhibition of both NF-kappaB activation and nitric oxide production. It has a role as a metabolite, an antineoplastic agent and a NF-kappaB inhibitor. It is an acetate ester, a benzoate ester, a bridged compound, a cyclic ether, a dihydroagarofuran sesquiterpenoid and an organic heterotricyclic compound.

Scientific Research Applications

Stabilization of Proteins and Modified Drug Delivery

Inulin, a substance related to Orbiculin A, has been utilized primarily in the food industry but has seen new applications in the pharmaceutical sector. It's valued for its ability to stabilize proteins and offer modified drug delivery, such as dissolution rate enhancement and drug targeting. The adaptable physicochemical characteristics of inulin make it a versatile substance, with potential applications including colon-specific drug administration and vaccine formulation stabilization (Mensink et al., 2015).

Antiviral Properties

Phytochemicals containing bioactive polyphenols, such as those found in this compound, have been studied for their antiviral properties, particularly against Covid-19. These compounds may inhibit essential coronavirus enzymes, curtailing virus replication and infection. The unique pharmacophore structures of these substances might pave the way for novel antiviral therapies, and their safety profile and lack of side effects make them appealing for medical use (Chojnacka et al., 2020).

Nutraceutical and Pharmaceutical Applications

Spirulina, a substance related to this compound, has gained prominence in the nutraceutical and pharmaceutical domains due to its rich content of nutrients and potential health benefits. Its safe consumption record and the ongoing research into its diverse applications suggest a promising future in health and wellness industries (Soni et al., 2017).

Properties

Molecular Formula

C33H38O9

Molecular Weight

578.6 g/mol

IUPAC Name

[(1S,2R,4S,5R,6R,7S,9R,12R)-4,5-diacetyloxy-12-benzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

InChI

InChI=1S/C33H38O9/c1-19-17-25(38-20(2)34)28(39-21(3)35)32(6)26(40-29(36)22-13-9-7-10-14-22)18-24-27(33(19,32)42-31(24,4)5)41-30(37)23-15-11-8-12-16-23/h7-16,19,24-28H,17-18H2,1-6H3/t19-,24-,25+,26+,27-,28+,32-,33-/m1/s1

InChI Key

KYEKMLQQOXNBSD-HJJCBLRASA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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